![molecular formula C13H16N2O4 B3954663 ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE](/img/structure/B3954663.png)
ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE
Übersicht
Beschreibung
ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE is a complex organic compound with the molecular formula C19H21N3O4. This compound is known for its unique chemical structure, which includes an ethyl ester, a carbamoyl group, and a phenyl ring substituted with an N-methylacetamido group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE typically involves the reaction of ethyl formate with 4-(N-methylacetamido)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as toluene or dichloromethane and catalysts like indium triflate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, allowing for the large-scale production of the compound. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted carbamates .
Wissenschaftliche Forschungsanwendungen
ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylacetamide: A simpler amide with similar structural features but lacking the ethyl ester and carbamoyl groups.
N,N-Dimethylformamide: Another amide with different substituents, used widely as a solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Similar to N,N-Dimethylformamide but with an acetyl group instead of a formyl group.
Uniqueness
ETHYL {[4-(N-METHYLACETAMIDO)PHENYL]CARBAMOYL}FORMATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from simpler amides and carbamates .
Eigenschaften
IUPAC Name |
ethyl 2-[4-[acetyl(methyl)amino]anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-4-19-13(18)12(17)14-10-5-7-11(8-6-10)15(3)9(2)16/h5-8H,4H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXYBPKTWZLCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(allyloxy)benzylidene]-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3954588.png)
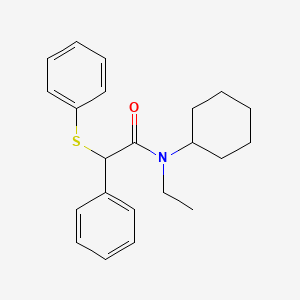
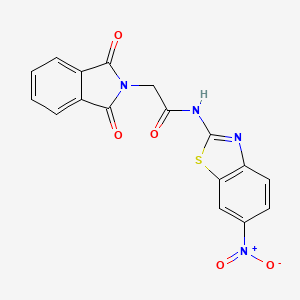
acetate](/img/structure/B3954615.png)
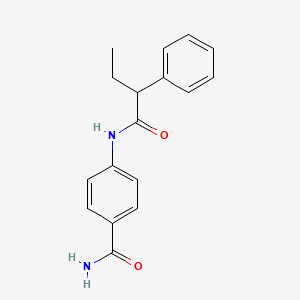
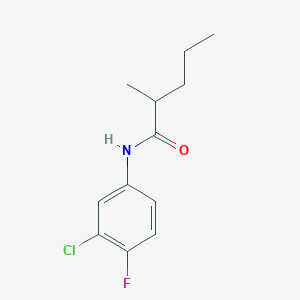
![2-methyl-3-nitro-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3954643.png)
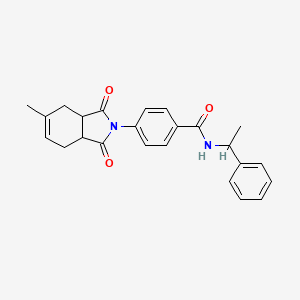
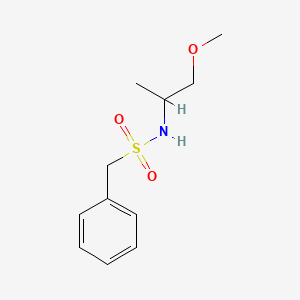
![3-Benzhydryl-5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B3954661.png)
![2-{3-[1-(2-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3954664.png)
![2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione](/img/structure/B3954672.png)

